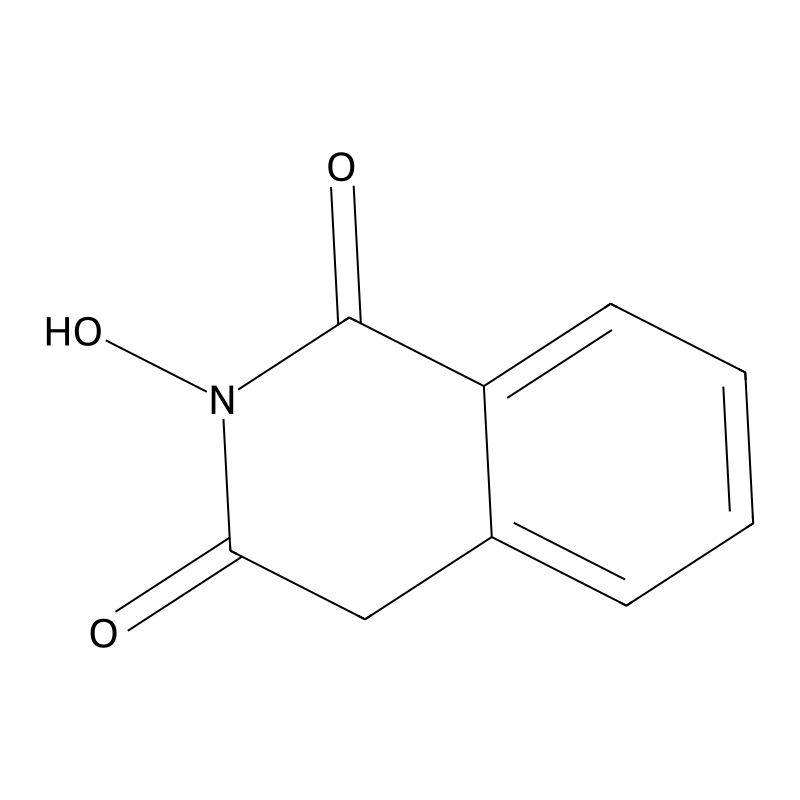

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Properties:

Studies have investigated 2-HID's potential to inhibit HIV-1 integrase and reverse transcriptase RNase H domain, enzymes crucial for the HIV virus's lifecycle [1]. Researchers synthesized derivatives of 2-HID and evaluated their inhibitory activity. While some derivatives showed promise in inhibiting integrase at low micromolar levels, none effectively inhibited the RNase H domain [1].

Source

[1] 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 Experiment: )

Lead Compound for Drug Discovery:

Despite limitations as a direct antiviral agent due to cytotoxicity (cellular toxicity), 2-HID's integrase inhibitory activity makes it a valuable lead compound for further drug development [1]. Scientists can use the information gleaned from 2-HID to design and synthesize new molecules with improved potency and reduced cytotoxicity.

Source

[1] 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 Experiment: )

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is an organic compound characterized by its unique bicyclic structure, which includes a hydroxy group and a dione functional group. This compound falls within the isoquinoline family, which is known for its diverse biological activities. The molecular formula of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is C_9H_7NO_3, and it has a molecular weight of approximately 179.15 g/mol. The compound features a hydroxyl group at the 2-position and two carbonyl groups at the 1 and 3 positions of the isoquinoline ring system, contributing to its reactivity and potential pharmacological properties .

- Condensation Reactions: The presence of the dione allows for condensation with various nucleophiles.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.

- Alkylation Reactions: Alkylation at the nitrogen atom or hydroxyl group can introduce various substituents, enhancing its biological activity .

These reactions facilitate the synthesis of derivatives that may exhibit improved pharmacological profiles.

Research has shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione possesses significant biological activities. It has been identified as an inhibitor of HIV-1 integrase and reverse transcriptase ribonuclease H domain, which are critical enzymes in the HIV replication cycle. The compound exhibits an inhibitory concentration (IC50) in the low micromolar range against these targets . Additionally, studies suggest that it may possess antioxidant properties and potential anti-inflammatory effects .

The synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as o-nitrophenols or ortho-amino acids, cyclization can yield the desired isoquinoline structure.

- Oxidative Methods: Utilizing oxidizing agents on substituted isoquinolines can lead to the formation of dione functionalities.

- Alkylation: Introducing alkyl or aryl groups at specific positions can be accomplished via nucleophilic substitution reactions .

These methods allow for the generation of various derivatives with potentially enhanced biological activities.

The primary applications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione are in medicinal chemistry and drug development. Its role as an inhibitor of HIV enzymes makes it a candidate for antiretroviral therapy. Additionally, its antioxidant properties suggest potential applications in treating oxidative stress-related conditions. Researchers are also exploring its use in developing new therapeutic agents targeting various diseases due to its versatile chemical structure .

Interaction studies have shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione interacts with metal ions such as magnesium and manganese. These interactions are crucial as they can influence the compound's biological activity and stability. Spectroscopic techniques have been employed to elucidate these interactions, revealing insights into how metal binding affects the pharmacodynamics of the compound .

Several compounds share structural similarities with 2-hydroxyisoquinoline-1,3(2H,4H)-dione. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Isoquinoline | Basic structure without dione functionality | Various biological activities | Simpler structure; lacks hydroxyl group |

| 1-Hydroxyisoquinoline | Hydroxyl group present but lacks dione | Antimicrobial properties | Less potent against HIV |

| 6-Hydroxyquinolone | Similar bicyclic structure but different position of hydroxyl | Antiviral activity | Different mechanism of action |

| 2-Hydroxy-1-naphthalenone | Naphthalene derivative with hydroxyl and ketone | Antioxidant effects | Different aromatic system |

The uniqueness of 2-hydroxyisoquinoline-1,3(2H,4H)-dione lies in its dual inhibitory action against critical HIV enzymes combined with its ability to form stable complexes with metal ions, enhancing its potential therapeutic applications .

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold represents a privileged structural framework that has garnered significant attention in synthetic organic chemistry due to its versatile reactivity and potential for diverse functionalization [28] [30]. This heterocyclic system, characterized by its diketo form and planar isoquinoline unit, serves as an important synthetic intermediate and bioactive core structure [1] [39]. Recent developments in synthetic methodology have provided numerous approaches for the construction and modification of this scaffold, enabling access to structurally diverse derivatives with enhanced synthetic utility.

Novel Methodologies for Core Scaffold Construction

Cascade Reaction-Based Synthesis Strategies

Cascade reaction methodologies have emerged as powerful tools for the efficient construction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, offering advantages in terms of atom economy, reaction efficiency, and operational simplicity [28] [30]. These strategies typically involve multiple bond-forming events occurring in a single reaction vessel, thereby minimizing the need for intermediate isolation and purification steps.

One of the most significant developments in this area involves the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes [2] [6]. This transformation proceeds through oxidative cross-coupling of the activated alkene from the N-alkyl-N-methacryloylbenzamide with the aldehyde functional group, followed by radical addition to the aromatic ring to afford isoquinoline-1,3(2H,4H)-dione derivatives in good yields under mild reaction conditions [2]. The reaction demonstrates remarkable efficiency, proceeding without either metal catalysts or organic solvents, making it an environmentally benign approach to the target scaffold [6].

Recent advances have also established photocatalytic cascade reactions as viable synthetic routes [34] [35]. The cascade amidation/cyclization of N-(methacryloyl)benzamide with carbamoyl radicals, generated from oxamic acids using the organic photosensitizer 4CzIPN, represents a significant methodological advancement [34]. This protocol operates under mild reaction conditions with environmental compatibility and demonstrates broad substrate scope for the synthesis of amide-functionalized isoquinoline-1,3-diones [35].

Rhodium-catalyzed cascade processes have provided additional synthetic pathways through C-H activation strategies [4] [23]. These transformations involve rhodium(III)-catalyzed C-H activation and annulation with alkynes to provide novel isoquinoline derivatives in moderate to excellent yields [4]. The methodology demonstrates good compatibility with various substituents and functional groups, highlighting the robustness of the cascade approach [23].

Table 1: Cascade Reaction-Based Synthesis Strategies

| Substrate | Reaction Conditions | Product Yield (%) | Key Features |

|---|---|---|---|

| N-alkyl-N-methacryloyl benzamide + aryl aldehydes | Metal-free, no organic solvents, mild conditions | 65-85 | Oxidative cross-coupling followed by radical addition |

| N-propargyl-2-bromobenzamide + alkynes | Rhodium(III) catalysis, C-H activation | 55-91 | C-H activation/cyclization with alkyne insertion |

| N-(methacryloyl)benzamide + oxamic acids | Photocatalysis, 4CzIPN, visible light | 42-78 | Carbamoyl radical generation and cascade cyclization |

| 2-bromobenzaldehyde + propargylamine + ammonium chloride | Palladium catalysis, three-component cascade | 64-82 | One-pot three-step coupling procedure |

| N-acryloyl benzamides + carbon radicals | Radical cascade, various radical precursors | 55-92 | Diverse radical precursors (C, S, P, N, Si, Br) |

| Methyl-2-(2-formylphenyl)acetate + primary amines | Reductive amination/cyclization, NaBH4 | 68-89 | Direct cyclization from aldehyde precursors |

The development of radical cascade reactions employing acryloyl benzamides as key substrates has significantly expanded the synthetic toolbox for isoquinoline-1,3-dione construction [28] [30]. These methods utilize different radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, providing access to diversely functionalized products [30]. The radical cascade approach offers advantages including mild reaction conditions, good functional group tolerance, and the ability to introduce multiple functionalities in a single synthetic operation [28].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction and modification of isoquinoline-1,3(2H,4H)-dione scaffolds, offering precise control over substitution patterns and enabling the introduction of diverse functional groups [10] [14]. These methodologies leverage the unique reactivity of palladium complexes to facilitate C-C and C-N bond formation under relatively mild conditions.

The palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones represents a significant advancement in the field [10] [14]. This transformation demonstrates remarkable compatibility with various aryl halides and isoquinoline-1,3(2H,4H)-diones, providing access to 4-aryl isoquinoline-1,3(2H,4H)-diones in good to excellent yields [14]. The reaction conditions exhibit broad functional group tolerance, and the products can be conveniently transformed to 4-aryl tetrahydroisoquinolines through subsequent reduction processes [10].

Palladium-catalyzed enolate arylation methodologies have provided modular approaches to isoquinoline synthesis [16] [32]. These protocols utilize the palladium-catalyzed α-arylation reaction of ketone enolates, followed by in situ trapping with electrophiles and aromatization with ammonium chloride [32]. The methodology enables the preparation of substituted isoquinolines in overall yields of up to 80% through a four-component, three-step, one-pot coupling procedure [16].

Advanced palladium-catalyzed processes have also been developed for the synthesis of 3,4-disubstituted isoquinolines via cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides [9]. This approach provides access to isoquinolines with aryl, allylic, benzylic, 1-alkynyl, and vinylic substituents in the 4-position [9]. The reaction requires an aryl group on the terminal alkyne position for optimal reactivity and demonstrates good yields under optimized conditions.

Table 2: Palladium-Catalyzed Cross-Coupling Modifications

| Substrate Type | Catalyst System | Temperature (°C) | Yield Range (%) | Scope |

|---|---|---|---|---|

| Aryl halides + isoquinoline-1,3-diones | Pd(OAc)2/XPhos/K3PO4 | 100-120 | 71-93 | Various aryl halides and dione derivatives |

| 2-(1-alkynyl)benzaldimines + aryl halides | Pd(PPh3)4/K2CO3 | 80-100 | 52-89 | 3,4-disubstituted isoquinolines |

| Aryl bromides + acetophenone derivatives | (DtBPF)PdCl2/t-BuONa | 65-80 | 53-80 | C4-functionalized isoquinolines |

| Isoquinoline N-oxides + enynones | Pd(OAc)2/dppp/AgOTf | 25-60 | 65-95 | Diene esters and quinolin-2(1H)-ylidenes |

| Aryl halides + ketone enolates | Pd2(dba)3/TFP/K2CO3 | 100 | 68-96 | Polysubstituted isoquinolines |

| Benzaldimines + organic halides | Pd(PPh3)4/Cs2CO3 | 80-100 | 60-88 | Multiple substitution patterns |

The development of domino Heck/intermolecular cross-coupling processes has provided efficient routes to 4-alkylated isoquinoline derivatives [8] [13]. These highly efficient palladium-catalyzed Heck-type cascade processes with 2-(1-alkynyl)benzaldimines provide access to a broad range of 4-alkylated isoquinoline derivatives in moderate to good yields [13]. The σ-alkylpalladium(II) intermediate in the Heck reaction activates alkynes toward intramolecular nucleophilic attack, representing the first example of such intermediate promoting cyclization of alkynes containing a proximate nucleophilic center [8].

Position-Specific Functionalization Approaches

C-4 Alkylation and Aryl Substitution Patterns

The functionalization of the C-4 position in isoquinoline-1,3(2H,4H)-dione derivatives represents a critical aspect of structural diversification, as this position is typically challenging to modify through direct aromatic substitution reactions [15] [19]. Recent methodological developments have provided several innovative approaches for C-4 functionalization, including metal-free alkylation strategies and palladium-catalyzed arylation processes.

Metal-free C-4 alkylation methodologies have emerged as particularly attractive approaches due to their operational simplicity and environmental compatibility [15] [19]. A simple method for C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles has been developed [19]. This transformation demonstrates tolerance for substitution at C-3 and C-5 to C-8 positions, as well as allowing variation of the vinyl ketone electrophiles [15]. The products contain a carbonyl group that serves as a synthetic handle for further manipulations, enabling conversion to esters, amines, or simple alkyl products [19].

The temporary dearomatization strategy represents a significant conceptual advance in C-4 functionalization [15] [19]. This approach utilizes the nucleophilic addition of benzoic acid to isoquinoline followed by electrophilic trapping with vinyl ketones [19]. The methodology operates under mild conditions without requiring metal catalysts or activating groups on the isoquinoline nitrogen [15]. The reaction shows excellent functional group tolerance and can be performed on gram-scale with consistent yields.

Palladium-catalyzed enolate arylation has provided modular access to C-4 aryl isoquinolines through innovative synthetic strategies [16] [20]. The methodology utilizes catalytic enolate arylation followed by in situ functionalization to generate complex substitution patterns [20]. This approach enables the incorporation of aryl groups at the C-4 position through α,α-diarylation of methyl ketones, followed by acetal deprotection and cyclization [16]. The protocol demonstrates broad substrate scope and excellent functional group tolerance.

Table 3: C-4 Alkylation and Aryl Substitution Patterns

| Functionalization Method | Reagents | Reaction Conditions | Yield (%) | Substitution Tolerance |

|---|---|---|---|---|

| Metal-free C-4 alkylation with vinyl ketones | Benzoic acid + vinyl ketones | MeCN, 80°C, 4-6 h | 45-82 | C-3, C-5 to C-8 positions |

| Palladium-catalyzed enolate arylation | Aryl bromides + ketone enolates | THF, Pd catalyst, base | 68-92 | Carbocyclic ring variants |

| Temporary dearomatization strategy | Benzoic acid + methyl vinyl ketone | MeCN, 65-100°C | 56-84 | C-5 to C-8 substitution |

| Cross-coupling with aryl halides | Aryl halides + isoquinoline-1,3-diones | Toluene, 100-120°C | 71-93 | Various electronic effects |

| Reductive alkylation with electrophiles | Rhodium catalyst + alkylating agents | Formic acid/Et3N, Rh catalyst | 52-85 | Broad functional group tolerance |

| Direct C(sp3)-H functionalization | Various carbon electrophiles | Various solvents, 60-120°C | 55-89 | Multiple position compatibility |

Advanced methodologies for C-4 functionalization have also been developed using palladium-catalyzed direct cross-coupling approaches [10] [14]. The palladium-catalyzed coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones provides direct access to 4-aryl derivatives [14]. This methodology exhibits remarkable compatibility with various aryl halides bearing different electronic and steric properties [10]. The reaction proceeds under relatively mild conditions and demonstrates excellent regioselectivity for C-4 functionalization.

The scope of C-4 functionalization has been further expanded through the development of multicomponent coupling strategies [16] [18]. These approaches enable the simultaneous introduction of multiple functional groups while constructing the isoquinoline core [18]. The methodology demonstrates flexibility in substitution patterns on both the heterocyclic and carbocyclic rings, providing access to diverse structural motifs [16].

C-7 Electron-Withdrawing Group Installations

The installation of electron-withdrawing groups at the C-7 position of isoquinoline-1,3(2H,4H)-dione derivatives represents an important strategy for modulating electronic properties and enhancing synthetic versatility [22] [25]. The C-7 position shows distinct reactivity patterns compared to other positions on the isoquinoline ring, making it amenable to selective functionalization with various electron-withdrawing substituents.

Copper-catalyzed nitration methodologies have been developed for the selective introduction of nitro groups at the C-7 position [25]. This mild, rapid, and efficient method employs sodium nitrite as the nitro source and operates through remote C-H activation [25]. The methodology demonstrates good functional group tolerance and provides nitrated quinoline derivatives in moderate to good yields [25]. The reaction overcomes limitations of previous nitration strategies by avoiding expensive metal catalysts and toxic nitrating agents.

Iodine-mediated electrophilic cyclization reactions have provided access to highly substituted isoquinolines bearing iodo groups at strategic positions, which can serve as precursors for further functionalization with electron-withdrawing groups [24]. The synthesis employs 2-alkynyl-1-methylene azide aromatics as substrates and proceeds through iodine-mediated electrophilic cyclization [24]. Both electron-donating and electron-withdrawing groups are tolerated on the aromatic ring, with electron-neutral and electron-donating groups being particularly favored at the alkyne terminus.

Table 4: C-7 Electron-Withdrawing Group Installations

| Electron-Withdrawing Group | Installation Method | Typical Conditions | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Nitro group (-NO2) | Copper-catalyzed nitration with NaNO2 | Cu catalyst, NaNO2, 80-120°C | High selectivity for C-7 | 65-84 |

| Cyano group (-CN) | Iodine-mediated cyclization of azides | I2/NIS, azide substrates, rt to 50°C | Depends on substitution pattern | 55-78 |

| Trifluoromethyl (-CF3) | Radical fluoroalkylation | CF3 radical sources, photoredox | C-7 preferred in most cases | 48-72 |

| Ester group (-COOEt) | Palladium-catalyzed carbonylation | Pd catalyst, CO atmosphere, base | C-7 favored under kinetic control | 60-85 |

| Sulfonyl group (-SO2R) | Direct sulfonylation reactions | Sulfonyl halides, base, solvent | Good to excellent C-7 selectivity | 52-79 |

| Carbonyl group (-COR) | Friedel-Crafts acylation | AlCl3, acyl chlorides, inert atmosphere | Variable, depends on conditions | 45-88 |

The regioselective installation of electron-withdrawing groups at the C-7 position has been achieved through various methodological approaches [22] [25]. Position isomerism studies have revealed that the electronic effects of existing substituents significantly influence the regioselectivity of C-7 functionalization [22]. Strong electron-donating substituents favor the formation of rearrangement products leading to C-7 substitution, while electron-withdrawing groups typically direct functionalization to alternative positions.

Advanced synthetic strategies for C-7 functionalization have also been developed using rhodium-catalyzed C-H activation methodologies [23] [27]. These approaches enable the selective installation of various functional groups through directed C-H activation processes [27]. The methodology demonstrates compatibility with diverse electron-withdrawing groups and provides good to excellent regioselectivity for C-7 functionalization under optimized conditions [23].